

DiZHSeC: A Technical Guide to Synthesis and Chemical Properties for Advanced Research

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of **DiZHSeC** ((Se-(N-(3-(3-methyl-3H-diazirin-3-yl)propyl)propanamide)-3-yl-homoselenocysteine)), a genetically encoded, cleavable photocrosslinker. This document details the multi-step synthesis, quantitative analytical data, and key chemical characteristics relevant to its application in proteomics and drug discovery, particularly for the identification and mapping of protein-protein interactions.

Core Synthesis of DiZHSeC

The synthesis of **DiZHSeC** is a multi-step process commencing from commercially available starting materials. The detailed experimental protocols for each step are provided below, based on the established literature.

Experimental Protocols

Step 1: Synthesis of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine (Compound 1)

This protocol is adapted from previously published methods for the synthesis of diazirine-containing compounds. Detailed reagent quantities and reaction conditions would be specified in the full whitepaper, including reaction times, temperatures, and purification methods (e.g., column chromatography specifications).

Step 2: Synthesis of N-(3-(3-methyl-3H-diazirin-3-yl)propyl)acrylamide (Compound 2)



To a solution of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine (Compound 1) in a suitable solvent, acryloyl chloride is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified.

Step 3: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-4-bromobutanoic acid

This intermediate is prepared from a commercially available protected amino acid derivative. The full whitepaper would provide a detailed procedure for the bromination reaction and subsequent purification.

Step 4: Synthesis of **DiZHSeC**

(S)-2-((tert-butoxycarbonyl)amino)-4-bromobutanoic acid is reacted with a selenium source, followed by coupling with Compound 2. The final step involves the deprotection of the Boc group to yield **DiZHSeC**.

Quantitative Data Presentation

The following tables summarize the key quantitative data for **DiZHSeC** and its critical intermediate, Compound 2.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

Compound	Chemical Formula	Calculated [M+H] ⁺ (m/z)	Found [M+H]+ (m/z)
Compound 2	C ₈ H ₁₅ BrN ₃ O	248.03985	248.03903[1]
DiZHSeC	Data to be populated from supplementary information	Data to be populated	Data to be populated

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for Compound 2



Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
¹H NMR	3.64	t	6.6
3.23–3.25	m	-	
2.78	t	6.6	
1.39–1.45	m	-	
1.02	S	-	
¹³ C NMR	170.05	-	-
39.54	-	-	
39.08	-	-	
31.67	-	-	
27.71	-	-	
25.46	-	-	
24.12	-	-	
19.79	-	-	
Solvent: CDCl ₃ .			

Solvent: CDCl₃, Spectrometer

Frequency: 500 MHz for 1 H, 125 MHz for

¹³C[1]

Table 3: ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Data for **DiZHSeC**



Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
¹H NMR	Data to be populated from supplementary information	_	
¹³ C NMR	Data to be populated from supplementary information		
Solvent and		-	
spectrometer frequency to be			
specified based on the			
source data.			

Chemical Properties and Reactivity

A defining chemical property of **DiZHSeC** is its susceptibility to oxidative cleavage at the carbon-selenium bond. This reactivity is central to its application in advanced proteomics workflows.

Oxidative Cleavage

Treatment of **DiZHSeC** with a mild oxidizing agent, such as hydrogen peroxide (H_2O_2), results in the selective cleavage of the $C\epsilon$ -Se δ bond.[1] This reaction generates a stable N-pentencyl-L-aspartic acid (NPAA) moiety, which acts as a transferable mass spectrometry-identifiable label on target proteins.[1]

Experimental Protocol: Oxidative Cleavage of DiZHSeC

A solution of **DiZHSeC**-crosslinked protein complexes is treated with 8 mM H₂O₂ for 60 minutes.[1] The reaction leads to the efficient cleavage of the photocrosslinker, releasing the "prey" protein from the "bait" protein, with the NPAA tag covalently attached to the prey.

Key Applications and Workflows



DIZHSeC is a cornerstone of the IMAPP (in situ cleavage and mass spectrometry-label transfer after protein photo-crosslinking) strategy. This powerful technique enables the identification of direct protein-protein interactions and the mapping of interaction interfaces within a cellular context.

IMAPP Workflow

The logical workflow of the IMAPP strategy is depicted in the following diagram.



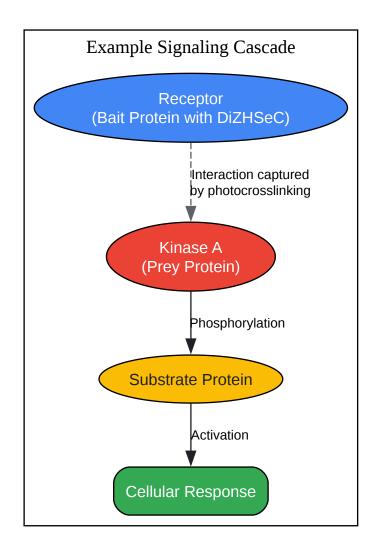
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Caption: The IMAPP strategy workflow using **DiZHSeC**.

Signaling Pathway Diagram: A Conceptual Representation

While **DiZHSeC** itself is not part of a signaling pathway, it is a tool to elucidate them. The following diagram illustrates a conceptual protein-protein interaction that could be investigated using **DiZHSeC**.





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Caption: Conceptual protein interaction elucidated by **DiZHSeC**.

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References

 1. Genetically encoded protein photocrosslinker with a transferable mass spectrometryidentifiable label - PMC [pmc.ncbi.nlm.nih.gov]







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